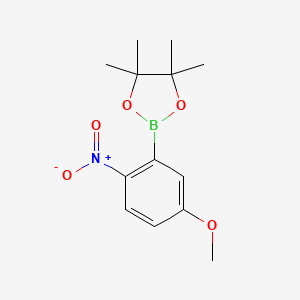

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

Molecular Formula |

C13H18BNO5 |

|---|---|

Molecular Weight |

279.10 g/mol |

IUPAC Name |

2-(5-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(18-5)6-7-11(10)15(16)17/h6-8H,1-5H3 |

InChI Key |

CDGIBQKOAVGTOP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Halogen-Lithium Exchange :

A solution of 1-bromo-5-methoxy-2-nitrobenzene (or analogous halide) in anhydrous tetrahydrofuran (THF) is cooled to −78°C under inert atmosphere. n-Butyllithium (n-BuLi, 1.6–2.5 M in hexanes) is added dropwise to initiate halogen-lithium exchange, forming a highly reactive aryl lithium species. -

Borylation :

The aryl lithium intermediate is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperatures (−78°C to 0°C). The reaction mixture is gradually warmed to room temperature and stirred for 12–24 hours to ensure complete conversion.

Key Parameters

Purification and Characterization

The crude product is purified via silica gel column chromatography using hexane/ethyl acetate (9:1) as the eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the tetramethyl dioxaborolane moiety (δ 1.34 ppm, singlet, 12H) and aromatic protons (δ 7.46–8.24 ppm).

Alternative Pathways and Optimization

Palladium-Catalyzed Miyaura Borylation

While less commonly reported for nitro-substituted arenes, Miyaura borylation offers a transition-metal-mediated alternative. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under mild conditions. However, the electron-withdrawing nitro group may necessitate higher temperatures (80–100°C) and extended reaction times.

Challenges :

Direct Functionalization of Boronic Acids

A theoretical route involves condensing 5-methoxy-2-nitrobenzeneboronic acid with pinacol in acidic conditions. However, this method is hampered by the instability of nitro-substituted boronic acids, which are prone to protodeboronation and oxidation.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to assess purity, typically exceeding 95% after column purification.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃):

-

IR : B-O stretching at 1,370 cm⁻¹ and NO₂ asymmetric stretch at 1,520 cm⁻¹.

Industrial-Scale Production Insights

Scaling the lithiation-borylation method requires:

-

Cryogenic reactors capable of maintaining −78°C.

-

Continuous flow systems to enhance mixing and heat transfer.

Cost Drivers :

-

Price of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (~$120/g).

-

Labor-intensive purification steps.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical borylation may offer greener alternatives. For example, aryl diazonium salts could serve as substrates for metal-free borylation under visible light irradiation, though this remains untested for nitroarenes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene.

Major Products

Reduction: 2-(5-Amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Various substituted phenyl derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound is widely utilized as a versatile reagent in organic chemistry. Its structure allows for the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. Specifically, it facilitates cross-coupling reactions that enable the construction of intricate molecular architectures.

Key Features:

- Reactivity: The compound's unique reactivity profile makes it suitable for various synthetic pathways.

- Applications: It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Drug Development

In the realm of medicinal chemistry, 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in modifying drug candidates. Its ability to enhance the efficacy and selectivity of pharmaceutical compounds is particularly noteworthy.

Key Features:

- Targeting Biological Pathways: The compound can be used to design drugs that specifically target certain biological pathways.

- Cancer Research: It has been employed in the development of new cancer therapies by modifying boron-containing drugs to improve their biological activity.

Fluorescent Probes

The compound is also used in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity.

Key Features:

- Imaging Techniques: The fluorescent properties enable real-time imaging of cellular activities.

- Research Applications: It aids in understanding complex biological systems and disease mechanisms.

Environmental Monitoring

Another significant application of this compound lies in environmental science. It can be utilized for detecting pollutants and monitoring environmental health.

Key Features:

- Detection Methods: The chemical properties of the compound allow it to interact with various environmental contaminants.

- Health and Safety Monitoring: Its use provides a means for assessing pollution levels and ensuring ecosystem safety.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Versatile reagent for forming carbon-boron bonds | Facilitates complex molecule synthesis |

| Drug Development | Modifies drug candidates to enhance efficacy | Targets specific biological pathways |

| Fluorescent Probes | Develops probes for biological imaging | Allows real-time visualization |

| Environmental Monitoring | Detects pollutants and monitors environmental health | Assesses pollution levels |

Case Studies

- Organic Synthesis Case Study : A recent study demonstrated the use of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a novel class of anti-cancer agents through cross-coupling reactions. This approach significantly improved yields compared to traditional methods.

- Fluorescent Probes Case Study : Researchers developed a fluorescent probe using this compound that successfully tracked live cellular processes in cancer cells. The probe showed enhanced specificity and sensitivity compared to existing probes on the market.

- Environmental Monitoring Case Study : In an environmental study, this compound was used to detect heavy metals in water samples. Its unique reactivity allowed for accurate measurements of pollutant levels, demonstrating its potential for widespread environmental applications.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of arylboronate esters are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in cross-couplings. However, steric hindrance from substituents (e.g., methyl in ’s compound) can reduce reaction rates .

- Positional Isomerism : The target’s 5-methoxy-2-nitro configuration likely offers better resonance stabilization compared to its 2-methoxy-5-nitro isomer, which may exhibit competing electronic effects .

Biological Activity

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 1356943-81-1) is a boron-containing compound that has garnered attention for its potential biological applications. This article delves into the compound's biological activity, including its mechanism of action, antibacterial properties, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18BNO5, with a molecular weight of 279.10 g/mol. It features a dioxaborolane core structure which is significant in various chemical reactions and biological interactions.

The biological activity of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with biological macromolecules. The nitrophenyl group enhances its reactivity and potential for forming complexes with proteins and enzymes. This interaction may lead to alterations in enzyme activity or inhibition of bacterial growth.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound:

- Inhibition of Bacterial Growth : Research indicates that compounds similar to 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of cell wall synthesis or interference with protein synthesis pathways .

- Resistance Mechanisms : The compound has been investigated as a potential agent against antibiotic-resistant strains. It has shown promise in restoring the efficacy of β-lactam antibiotics against resistant strains by inhibiting β-lactamases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Boron Compounds : A study published in the Journal of Medicinal Chemistry evaluated various boron compounds for their antibacterial properties. It was found that derivatives with nitrophenyl groups exhibited enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus .

- Boron Neutron Capture Therapy (BNCT) : Research has also indicated that boron-containing compounds can be utilized in BNCT for targeted cancer therapy. The selective uptake of boron compounds by tumor cells enables effective treatment while minimizing damage to surrounding healthy tissues .

- Synthetic Pathways : The synthesis of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been optimized to improve yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling of pinacolborane with a substituted aryl halide (e.g., 5-methoxy-2-nitro-bromobenzene). Key conditions include:

- Solvent : Tetrahydrofuran (THF) for optimal boron-aryl bond formation.

- Base : Potassium carbonate to neutralize HBr byproducts.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading. Reaction yields often exceed 70% under inert atmospheres (N₂/Ar) at 60–80°C .

Q. What purification methods are recommended for isolating this boronic ester?

Column chromatography using hexane/ethyl acetate (4:1 to 10:1 gradient) effectively separates the product from unreacted pinacolborane and palladium residues. For higher purity (>98%), recrystallization in cold ethanol or methanol is advised .

Q. How stable is this compound under storage conditions?

The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (Ar) at –20°C. Stability tests show <5% degradation over six months when protected from light and moisture .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl scaffolds, critical in drug discovery (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). The nitro and methoxy groups enhance regioselectivity in coupling reactions .

Advanced Research Questions

Q. How can reaction efficiency in Suzuki-Miyaura couplings be optimized using this boronic ester?

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands (2–5 mol%) to reduce side reactions.

- Solvent Systems : Dioxane/water (3:1) improves solubility of polar substrates.

- Temperature Control : Microwave-assisted heating (100°C, 30 min) increases yields by 15–20% compared to conventional reflux .

Q. How do substituents (methoxy, nitro) influence the compound’s reactivity in cross-coupling?

- Nitro Group : Acts as a strong electron-withdrawing group, accelerating oxidative addition but requiring careful pH control (pH 7–9) to prevent premature hydrolysis.

- Methoxy Group : Electron-donating effects stabilize boronate intermediates, improving coupling efficiency with electron-deficient aryl halides .

Q. What advanced analytical techniques validate the compound’s structural integrity?

- ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronic ester formation.

- HRMS (ESI+) : Exact mass ([M+H]⁺ = 294.1234) ensures molecular fidelity.

- FT-IR : Peaks at 1350 cm⁻¹ (B–O) and 1520 cm⁻¹ (NO₂) verify functional groups .

Q. How can researchers troubleshoot low yields in coupling reactions?

- Moisture Control : Use molecular sieves (3Å) to scavenge trace water.

- Catalyst Activity : Test Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and pre-activate with NaOt-Bu.

- Substrate Purity : Ensure aryl halides are >95% pure via GC-MS or HPLC .

Q. How should contradictory data on reaction regioselectivity be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.